molecular formula C16H16N2O2S B7576625 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one

3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one

Cat. No. B7576625
M. Wt: 300.4 g/mol
InChI Key: YUFLUVFONYJJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, also known as HPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain. Moreover, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues, including the lungs and liver.

Mechanism of Action

The mechanism of action of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves its ability to inhibit various signaling pathways that are involved in cancer cell growth and inflammation. 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. By inhibiting these pathways, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can induce apoptosis in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to reduce oxidative stress and inflammation in various tissues by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one is relatively easy to synthesize and can be obtained in pure form through recrystallization. However, one of the limitations of using 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one. One area of research is the development of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one analogs with improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route for 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in various applications. Moreover, further research is needed to investigate the potential use of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis method of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves the reaction of 4-hydroxybenzenethiol with 3-bromopropylamine and 1H-benzimidazole-2-one in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one.

properties

IUPAC Name

3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-12-6-8-13(9-7-12)21-11-3-10-18-15-5-2-1-4-14(15)17-16(18)20/h1-2,4-9,19H,3,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFLUVFONYJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.